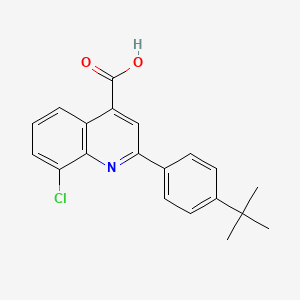

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a carboxylic acid group (-COOH) and a tert-butylphenyl group . The tert-butylphenyl group is an organic compound with the formula (CH3)3CC6H4OH . It’s one of three isomeric tert-butyl phenols .

Synthesis Analysis

While specific synthesis methods for “2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid” are not available, the synthesis of similar compounds often involves electrophilic aromatic substitution . For example, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized using techniques such as NMR spectroscopy or mass spectrometry .

Chemical Reactions Analysis

The compound, being an aromatic compound with a carboxylic acid group, would likely undergo reactions typical of these functional groups. This could include electrophilic aromatic substitution or reactions involving the carboxylic acid group .

Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, 4-tert-butylphenol is a white solid with a distinct phenolic odor .

Scientific Research Applications

Synthesis and Structural Analysis

Studies have explored the synthesis and structural analysis of compounds related to 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products has been reported. The compound's structure was confirmed through spectroscopy and X-ray crystallographic analysis, highlighting its potential in marine drug development (Li et al., 2013). Another study detailed the synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives through a tandem conjugate addition/cyclization protocol, showcasing the compound's role in asymmetric synthesis (Davies et al., 2009).

Chemical Reactions and Catalysis

The compound has been implicated in various chemical reactions and catalytic processes. For instance, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids has been documented, showcasing its chemoselectivity and high yield under mild conditions (Saito et al., 2006). Additionally, the paper by Nadres et al. (2013) explored the palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds of amine and carboxylic acid derivatives, indicating the compound's utility in complex chemical transformations (Nadres et al., 2013).

Materials Science and Luminescence

The compound and its derivatives have also been studied in the context of materials science and luminescence. Tan et al. (2018) reported the synthesis of zinc(II) and cadmium(II) complexes based on 2-aryl substituted-8-hydroxyquinoline, noting their potential as yellow luminescent materials due to their strong yellow-orange luminescence and good solubility in organic solvents (Tan et al., 2018).

Pharmacology and Bioactivity

While excluding information related to drug use, dosage, and side effects, it's worth noting that the compound's derivatives have been studied for their bioactive potential. The synthesis and antimicrobial activity of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives were explored, highlighting their broad-spectrum activity against microorganisms (Bhatt & Agrawal, 2010).

Mechanism of Action

Target of Action

Compounds with a tert-butyl group have been used in studies of macromolecular complexes, particularly in the field of nmr spectroscopy . The tert-butyl group can be attached to proteins involved in neurotransmitter release, such as synaptotagmin-1 and complexin-1 .

Mode of Action

Compounds with a tert-butyl group have been used as probes in nmr studies of macromolecular complexes . The tert-butyl group can be attached to proteins, and its NMR signal can be observed if the group retains high mobility .

Biochemical Pathways

Compounds with a tert-butyl group have been used in studies of macromolecular complexes, particularly in the field of nmr spectroscopy . These studies involve the analysis of presynaptic complexes involved in neurotransmitter release .

Action Environment

The stability of compounds with a tert-butyl group can be influenced by factors such as temperature and ph .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(23)24)14-5-4-6-16(21)18(14)22-17/h4-11H,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMCMNSPPSHIEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)